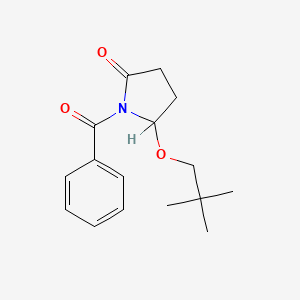![molecular formula C13H10INO2 B8428701 2-[(4-Iodophenyl)amino]benzoic acid](/img/structure/B8428701.png)
2-[(4-Iodophenyl)amino]benzoic acid
Übersicht
Beschreibung
2-[(4-Iodophenyl)amino]benzoic acid is an organic compound with the molecular formula C13H10INO2 It is a derivative of benzoic acid, where an iodine atom is attached to the para position of the phenyl ring, and an amino group is attached to the benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)amino]benzoic acid typically involves the iodination of aniline derivatives followed by coupling with benzoic acid derivatives. One common method is the Sandmeyer reaction, where aniline is first diazotized and then treated with potassium iodide to introduce the iodine atom. The iodinated aniline is then coupled with benzoic acid under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Iodophenyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Iodophenyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-[(4-Iodophenyl)amino]benzoic acid involves its interaction with specific molecular targets. The iodine atom and amino group can form hydrogen bonds and halogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid
- 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid
- 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid
Uniqueness
2-[(4-Iodophenyl)amino]benzoic acid is unique due to the presence of both an iodine atom and an amino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C13H10INO2 |
|---|---|
Molekulargewicht |
339.13 g/mol |
IUPAC-Name |
2-(4-iodoanilino)benzoic acid |
InChI |
InChI=1S/C13H10INO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) |
InChI-Schlüssel |
SNVFNNUAERYXPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-{[(1-methylazetidin-3-yl)methyl]amino}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B8428693.png)


![Guanidine, N-[3-hydroxy-5-(trifluoromethyl)phenyl]-](/img/structure/B8428721.png)
